magnesium;carbanide;propane
Description
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Structure
2D Structure
Properties
CAS No. |
91754-75-5 |
|---|---|
Molecular Formula |
C4H10Mg |
Molecular Weight |
82.43 g/mol |
IUPAC Name |
magnesium;carbanide;propane |
InChI |
InChI=1S/C3H7.CH3.Mg/c1-3-2;;/h3H,1-2H3;1H3;/q2*-1;+2 |
InChI Key |
DJWCCEDGSOWGIE-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].C[CH-]C.[Mg+2] |
Origin of Product |
United States |
Historical Trajectories and Evolution of Organomagnesium Carbanion Chemistry
Inception of Organomagnesium Reagents and Early Discoveries
The late 19th and early 20th centuries were a period of fertile discovery in organometallic chemistry. wikipedia.orguwimona.edu.jm Early work by chemists like Edward Frankland with organozinc compounds and Louis Claude Cadet de Gassicourt with organoarsenic compounds laid the groundwork for the investigation of metal-carbon bonds. wikipedia.orglibretexts.org However, it was the exploration of magnesium's reactivity that would unlock a uniquely versatile and powerful synthetic tool. eolss.net
The pivotal discovery in organomagnesium chemistry was made in 1900 by the French chemist François Auguste Victor Grignard, an achievement for which he was a corecipient of the 1912 Nobel Prize in Chemistry. byjus.comkiddle.cowikipedia.orgbritannica.com While working in the laboratory of Philippe Barbier at the University of Lyon, Grignard was tasked with improving a reaction that used magnesium to form an alcohol from methyl heptyl ketone and methyl iodide, which gave low yields. britannica.com Barbier's previous attempts, following a procedure similar to one used for zinc (the Saytzeff reaction), were not very successful. wikipedia.org
Grignard's crucial insight was to change the procedure: instead of mixing the alkyl halide, the ketone, and magnesium all at once, he first reacted the organic halide (R-X) with magnesium metal in an anhydrous ether solvent. kiddle.cowikipedia.orgbritannica.com This pre-reaction of magnesium turnings with an alkyl or aryl halide, such as isobutyl iodide in dry ethyl ether, produced a novel organomagnesium compound, now known as a Grignard reagent (RMgX). wikipedia.org This reagent, when subsequently treated with the ketone, gave the desired alcohol in a remarkably high yield. kiddle.cowikipedia.org This new method for generating a nucleophilic carbon species, capable of forming new carbon-carbon bonds with electrophiles like aldehydes and ketones, was revolutionary. eolss.netbyjus.com Grignard's doctoral dissertation in 1901 detailed the broad applicability of these reagents for preparing not just alcohols, but also acids and hydrocarbons. britannica.com
The general formation of a Grignard reagent can be described by the following reaction: R-X + Mg → RMgX (in ether) Where R is an alkyl or aryl group and X is a halogen (Cl, Br, I). byjus.comwikipedia.org
Table 1: Key Milestones in the Genesis of Grignard Reagents Click on a row to learn more.
Click to expand
| Year | Discovery | Key Figure(s) | Significance |
|---|---|---|---|
| 1898 | Grignard begins research under Philippe Barbier, studying alkylzinc compounds. britannica.com | Victor Grignard, Philippe Barbier | Initial work that led to the investigation of magnesium in similar reactions. |
| 1900 | Discovery of the Grignard reaction. kiddle.cowikipedia.org | Victor Grignard | Established a new, highly efficient method for forming carbon-carbon bonds. wikipedia.org |
| 1901 | Grignard publishes his doctoral dissertation. britannica.com | Victor Grignard | Described the wide synthetic utility of organomagnesium reagents. britannica.com |
| 1912 | Nobel Prize in Chemistry awarded. byjus.comwikipedia.org | Victor Grignard, Paul Sabatier | Official recognition of the immense impact of the discovery on organic chemistry. wikipedia.org |
Despite their immediate and widespread use, the exact structure of Grignard reagents in solution was a subject of debate for many years. The simple formula RMgX does not fully capture the complexity of the species present. wikipedia.orgwikipedia.org It was understood that the solvent, typically an ether like diethyl ether or tetrahydrofuran (B95107) (THF), played a critical role beyond simply dissolving the reagent. wikipedia.orgwikipedia.org Early on, it was recognized that the magnesium atom coordinates with two ether molecules, making the formula RMgX(ether)₂ a more accurate representation. wikipedia.org This coordination is crucial for the reagent's formation and stability.
The first definitive crystal structure of a Grignard reagent, EtMgBr(THF)₂, was not reported until 1964 by Guggenberger and Rundle. wikipedia.org This analysis confirmed that the magnesium center is tetrahedrally coordinated, bonded to the ethyl group, the bromine atom, and the oxygen atoms of two THF molecules. wikipedia.orgwikipedia.org The Mg-C bond length was found to be approximately 2.15 Å. wikipedia.org
Elucidation of Solution-Phase Equilibria in Organomagnesium Systems (Schlenk Equilibrium)
Further complicating the structural picture was the discovery of a dynamic equilibrium in solutions of Grignard reagents. In 1929, Wilhelm Schlenk and his son demonstrated that Grignard reagents exist in equilibrium with dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. uwimona.edu.jmwikipedia.orgunacademy.com This is now known as the Schlenk equilibrium. wikipedia.org
The equilibrium is described as: 2 RMgX ⇌ MgR₂ + MgX₂
This equilibrium means that a solution of a Grignard reagent is not a single species but a mixture of several organomagnesium compounds. The position of the equilibrium is influenced by several factors, including the solvent, the nature of the organic group (R), the halide (X), and the concentration. wikipedia.org In monoethers like diethyl ether, the equilibrium generally favors the alkylmagnesium halide (RMgX). wikipedia.org However, the addition of a strong coordinating agent like dioxane can shift the equilibrium completely to the right by precipitating the magnesium halide as MgX₂(dioxane)₂, providing a convenient method for preparing pure diorganomagnesium compounds. wikipedia.orgthieme-connect.de
The existence of multiple, interconverting species was confirmed by various studies, including NMR spectroscopy on pentafluorophenylmagnesium bromide, which showed distinct signals for the different organomagnesium forms. caltech.edu
Table 2: Factors Influencing the Schlenk Equilibrium Click on a row to learn more.
Click to expand
| Factor | Influence on Equilibrium (2 RMgX ⇌ MgR₂ + MgX₂) | Explanation |
|---|---|---|
| Solvent | The choice of solvent significantly shifts the equilibrium. | In THF, the equilibrium tends to favor the formation of R₂Mg and MgX₂ more than in diethyl ether. researchgate.net Stronger coordinating solvents stabilize the MgX₂ species. |
| Precipitating Agent | Addition of agents like dioxane drives the equilibrium to the right. | Dioxane selectively precipitates MgX₂, removing it from the solution and forcing the equilibrium to produce more R₂Mg. wikipedia.orgthieme-connect.de |
| Temperature | Temperature affects the equilibrium constant. | Thermodynamic studies have shown that both enthalpy (ΔH) and entropy (ΔS) changes for the equilibrium are solvent-dependent. nih.gov |
| Nature of R and X | The organic group and halide influence the position. | The properties of the specific alkyl/aryl group and the halide (Cl, Br, I) affect the stability of each species in the equilibrium. wikipedia.org |
Expansion of Organomagnesium Chemistry Beyond Grignard Reagents
While Grignard reagents remain the most famous organomagnesium compounds, the field has expanded to include a variety of other structurally and reactively diverse species. wikipedia.orgwikipedia.org The Schlenk equilibrium itself provides a route to dialkylmagnesium (R₂Mg) compounds, which are valuable reagents in their own right, often used when a halide-free organometallic is required. wikipedia.orgthieme-connect.de
Other notable classes of organomagnesium compounds include:
Magnesium-anthracene: This orange solid, often coordinated with THF, serves as a source of highly active magnesium, useful for preparing other organometallics. wikipedia.orgwikipedia.org
Butadiene-magnesium: This compound acts as a source for the butadiene dianion. wikipedia.org
Magnesium ate complexes: These are compounds like LiMgBu₃, which exhibit different reactivity profiles compared to standard Grignard or dialkylmagnesium reagents. wikipedia.org
N-heterocyclic carbene (NHC) complexes: Stable carbenes can coordinate to magnesium centers, creating complexes such as [(IMes)MgEt₂]₂, which have distinct structural features. wikipedia.org
Allyl complexes: Magnesium can form complexes with allyl groups in various bonding modes (η¹, η³), which can be influenced by the presence of other ligands like THF. wikipedia.org
These developments, moving beyond the classical RMgX formula, have provided chemists with a more nuanced toolkit for synthesis and catalysis, building upon the foundational discoveries of Grignard and Schlenk. rsc.orggoogle.com
Synthetic Methodologies for Propylmagnesium Carbanion Reagents
Traditional Preparative Routes for Organomagnesium Halides (Grignard Reagents)
The most established method for preparing propylmagnesium halides, commonly known as Grignard reagents, involves the direct interaction of a propyl halide with magnesium metal. Current time information in Bangalore, IN.pw.livelibretexts.org This reaction is a cornerstone of organometallic chemistry, first detailed by Victor Grignard in the early 20th century. libretexts.orgunam.mx
Direct Reaction of Magnesium Metal with Propyl Halides
The synthesis of propylmagnesium halides is achieved through the oxidative addition of magnesium metal into the carbon-halogen bond of a propyl halide. pw.livewikipedia.org The general reaction is represented as:
CH₃CH₂CH₂-X + Mg → CH₃CH₂CH₂-MgX (where X = Cl, Br, I)
This process is typically conducted by adding a solution of the propyl halide in a suitable anhydrous ether solvent to magnesium turnings. pw.live The reaction is often initiated by the addition of a small crystal of iodine or a few drops of a more reactive alkyl halide to activate the magnesium surface. nih.gov The structural integrity of the propyl group is maintained during the synthesis; for instance, n-propyl chloride yields n-propylmagnesium chloride, while isopropyl chloride produces isopropylmagnesium chloride. pw.live
The reactivity of the propyl halide follows the trend I > Br > Cl, with fluorides being generally unreactive. libretexts.org The reaction is highly exothermic and requires careful temperature control to prevent side reactions, such as Wurtz coupling, where two alkyl groups couple to form a longer alkane. researchgate.netrsc.org
Influence of Solvent Systems on Formation and Reactivity
The choice of solvent is critical for the successful formation and stabilization of propylmagnesium Grignard reagents. numberanalytics.comgoogle.com Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are essential as they solvate the magnesium center, forming a coordination complex that stabilizes the organomagnesium species. wikipedia.orglibretexts.orglibretexts.org This solvation is crucial for the reagent's stability and subsequent reactivity. unp.edu.arrsc.org
The solvent can significantly impact the reaction's efficiency and the nature of the Grignard reagent in solution. rsc.orgrsc.org The Schlenk equilibrium, which describes the disproportionation of the alkylmagnesium halide into dialkylmagnesium and magnesium halide, is influenced by the solvent system. thieme-connect.denih.gov
| Solvent | Key Characteristics | Impact on Propylmagnesium Reagent |
| Diethyl Ether | Traditional solvent, lower boiling point. | Forms a stable complex, good for many standard applications. pw.livewikipedia.org |
| Tetrahydrofuran (THF) | Higher boiling point than diethyl ether, better solvating properties. | Often preferred for less reactive halides and can increase the reaction rate. wikipedia.orgnumberanalytics.comwikipedia.org |
| 2-Methyltetrahydrofuran (B130290) (2-MeTHF) | A greener alternative to THF, derived from renewable resources. | Can offer superior performance by suppressing side reactions like Wurtz coupling. rsc.orgrsc.org |
| Toluene | A non-ether solvent, requires a higher boiling point. | Can be used, but the stability and reactivity of the Grignard reagent may be different. wikipedia.orgnumberanalytics.com |
Synthesis of Dialkylmagnesium Compounds with Propyl Ligands
For applications requiring a halide-free magnesium reagent, dipropylmagnesium (a type of dialkylmagnesium) can be synthesized from the corresponding Grignard reagent.
Reaction with Dioxane and Precipitation Techniques
A common method for preparing solutions of dipropylmagnesium involves the precipitation of magnesium halides from a Grignard solution using 1,4-dioxane. libretexts.orgthieme-connect.deacs.orgcolab.ws The addition of dioxane to an ethereal solution of propylmagnesium halide leads to the precipitation of an insoluble magnesium dihalide-dioxane complex (MgX₂·(dioxane)₂). thieme-connect.deacs.org
2 R-MgX + 2 Dioxane → R₂Mg + MgX₂(Dioxane)₂↓ (where R = propyl)
This shifts the Schlenk equilibrium towards the formation of the dialkylmagnesium compound, which remains in the solution. thieme-connect.deresearchgate.net The precipitate can then be removed by filtration or centrifugation, yielding a clear solution of dipropylmagnesium. thieme-connect.de While effective, care must be taken as the dialkylmagnesium may sometimes co-precipitate with the magnesium halide complex. thieme-connect.de
Metal Exchange Reactions for Propyl-Magnesium Bond Formation
Dipropylmagnesium can also be prepared through transmetalation reactions. This involves the reaction of an organometallic compound of a different metal with a magnesium compound. For example, the reaction of an organolithium compound with a magnesium halide can yield a dialkylmagnesium compound. google.com
Another approach is the reaction of diorganomercury compounds with magnesium metal, although the toxicity of mercury compounds limits the utility of this method. google.com More contemporary methods involve the exchange between different organomagnesium species. For instance, an exchange reaction can occur between an existing Grignard reagent and a terminal olefin, catalyzed by a transition metal salt like titanium tetrachloride, to form a new Grignard reagent. researchgate.net
Advanced and Contemporary Synthetic Strategies for Propylmagnesium Species
Modern synthetic chemistry has introduced more sophisticated methods for the preparation of propylmagnesium reagents, often allowing for greater functional group tolerance and milder reaction conditions.
One significant advancement is the magnesium-halogen exchange reaction . harvard.eduscribd.com This method involves the reaction of an organic halide with an existing Grignard reagent, typically isopropylmagnesium chloride or bromide, to generate a new Grignard reagent. harvard.edu This is particularly useful for preparing functionalized Grignard reagents that might not be accessible through direct synthesis with magnesium metal due to the presence of reactive functional groups. harvard.eduscribd.comclockss.org
i-PrMgCl + R-X → i-PrX + R-MgCl (where R-X is a propyl halide)
The use of "Turbo-Grignard" reagents, which are complexes of Grignard reagents with lithium chloride (e.g., i-PrMgCl·LiCl), has been shown to significantly accelerate the rate of halogen-magnesium exchange. wikipedia.orgclockss.orgbohrium.com This allows the reaction to proceed at lower temperatures, enhancing its compatibility with sensitive functional groups. scribd.comclockss.org
Furthermore, iron-catalyzed hydromagnesiation of alkenes represents another modern approach. For example, the hydromagnesiation of styrene (B11656) derivatives using ethylmagnesium bromide can produce benzylic Grignard reagents. researchgate.net While not directly a synthesis of propylmagnesium reagents, this methodology showcases the ongoing development of novel routes to organomagnesium compounds.
Mechanochemical Activation for Organomagnesium Nucleophile Synthesis
Mechanochemical synthesis, primarily through ball milling, has emerged as a powerful and environmentally conscious alternative for preparing organomagnesium nucleophiles. organic-chemistry.orgresearchgate.net This solid-state method circumvents many limitations of traditional solution-based Grignard reactions, which necessitate anhydrous solvents and inert atmospheres. organic-chemistry.orgacs.org The core principle involves the mechanical grinding of magnesium metal with an organic halide, often in the presence of a catalytic amount of an ethereal solvent like tetrahydrofuran (THF), a technique known as liquid-assisted grinding (LAG). d-nb.infonih.gov
The constant grinding in a ball mill mechanically activates the magnesium surface by removing the passivating oxide layer, thus facilitating the insertion of magnesium into the carbon-halogen bond. acs.orgd-nb.info A significant advantage of this technique is the ability to perform the synthesis in the open air without the need for strict inert-gas protocols. organic-chemistry.orgresearchgate.net Research has demonstrated that this method is robust and applicable to a wide range of organic bromides and even poorly soluble aryl halides. organic-chemistry.orgresearchgate.net The resulting organomagnesium species, which exist as a paste, can be used directly in one-pot reactions with various electrophiles, including aldehydes, ketones, and for nickel-catalyzed cross-coupling reactions. organic-chemistry.orgresearchgate.net
The process typically involves milling magnesium turnings with an organic halide and a small quantity of THF for a set duration. organic-chemistry.org Following the formation of the Grignard reagent, the electrophile is added to the same milling jar, and milling is continued to complete the reaction. organic-chemistry.org This approach not only simplifies the procedure but also often reduces reaction times and the amount of solvent required. d-nb.infonih.gov
Table 1: Mechanochemical Synthesis of Organomagnesium Reagents and Subsequent Reactions
| Organic Halide | Electrophile | Milling Time (min) | Frequency (Hz) | Yield (%) | Reference |
| 1-Bromopropane (B46711) | Benzaldehyde | 60 + 60 | 30 | 85 | organic-chemistry.org |
| Bromobenzene | 4-Methoxybenzaldehyde | 60 + 60 | 30 | 95 | organic-chemistry.org |
| 4-Bromotoluene | Gaseous CO₂ | 60 + 60 | 30 | 75 | d-nb.info |
| 1-Bromonaphthalene | FeCl₃ | 120 | N/A | ~20 | acs.org |
Flow Reactor Methodologies for Propylmagnesium Reagents
Continuous flow chemistry offers a safe, scalable, and highly efficient method for the synthesis of propylmagnesium reagents. researchgate.netaiche.org This technique addresses the safety concerns associated with the highly exothermic nature of traditional batch Grignard syntheses by providing superior heat transfer and control in small-volume reactors. researchgate.netvapourtec.com
In a typical flow setup, a column is packed with commercially available magnesium metal. vapourtec.com The magnesium is activated in-situ, and a solution of the organohalide, such as 1-bromopropane in an ethereal solvent, is continuously passed through the packed bed. researchgate.netvapourtec.com The consistent and controlled reaction within the tubular reactor allows for stable and on-demand production of the Grignard reagent. vapourtec.com The concentration of the resulting organomagnesium solution can be monitored in real-time using process analytical tools (PAT). aiche.org
A key advantage of flow synthesis is the ability to "telescope" reactions, meaning the stream of freshly generated Grignard reagent can be immediately combined with a stream of an electrophile in a second reactor. vapourtec.com This minimizes the handling of the highly reactive and sensitive Grignard reagent, preventing decomposition due to exposure to air or moisture. vapourtec.com This integrated approach has been successfully applied to the synthesis of various compounds, including the active pharmaceutical ingredient Melitracen HCl, which involves the addition of 3-(N,N-dimethylamino)propylmagnesium chloride to an intermediate. researchgate.netmit.edu The methodology is tolerant of various halides (bromo, chloro, iodo) and has been shown to produce high yields within short residence times. researchgate.netvapourtec.com
Table 2: Examples of Grignard Reagents Synthesized via Continuous Flow
| Grignard Reagent | Solvent | Productivity/Yield | Key Feature | Reference |
| Various (alkyl, aryl) | THF | Stable concentration until >60% Mg consumed | In-situ Mg activation | vapourtec.com |
| Phenylmagnesium bromide | THF | High conversion | Scalable process | researchgate.net |
| Aryl Grignard Reagents | 2-MeTHF | 3.16 g/hour (product) | Use of eco-friendly solvent | rsc.org |
| n-Propylmagnesium bromide | THF | 2.0 M concentration | Commercially available via flow process | chemium.com |
| 3-(N,N-dimethylamino) propylmagnesium chloride | MeTHF | N/A (used in multi-step synthesis) | Synthesis of API intermediate | researchgate.netmit.edu |
Halogen-Magnesium Exchange Approaches to Functionalized Propylmagnesium Reagents
The halogen-magnesium exchange reaction is a premier method for preparing highly functionalized organomagnesium reagents that are inaccessible through the classical insertion of magnesium into an organohalide. nih.govharvard.edu This approach is particularly valuable because it proceeds under mild, low-temperature conditions, preserving a wide array of sensitive functional groups such as esters, nitriles, imines, and even nitro groups. nih.govresearchgate.net
The reaction involves the treatment of an organic halide (typically an iodide or an electron-poor bromide) with a simple alkyl Grignard reagent, most commonly isopropylmagnesium chloride (i-PrMgCl). harvard.eduscribd.com The equilibrium favors the formation of the more stable organomagnesium product. A significant advancement in this area was the development of "Turbo-Grignard" reagents, such as i-PrMgCl·LiCl. wikipedia.orgresearchgate.net The addition of lithium chloride breaks up the polymeric Grignard aggregates, increasing the reactivity of the exchange reagent and allowing the reaction to proceed efficiently at very low temperatures (e.g., below 0 °C). wikipedia.orgclockss.org
This methodology allows for the chemoselective preparation of a diverse range of functionalized aryl and heteroaryl magnesium compounds. nih.govclockss.org For instance, an aryl iodide bearing an ester group can be smoothly converted to the corresponding arylmagnesium reagent without the Grignard attacking the ester moiety, a common side reaction under traditional conditions. nih.govresearchgate.net While this method is most frequently applied to aryl and vinyl halides, the principles can be extended to prepare functionalized propylmagnesium reagents from appropriate precursors, provided a suitable driving force for the exchange exists.
Table 3: Functional Group Tolerance in Halogen-Magnesium Exchange Reactions
| Substrate | Exchange Reagent | Temperature (°C) | Tolerated Functional Group | Reference |
| Ethyl 4-iodobenzoate | i-PrMgCl | -15 | Ester | nih.gov |
| 4-iodobenzonitrile | i-PrMgCl | -15 | Nitrile | nih.gov |
| 3-Iodopyridine | EtMgBr | N/A | Pyridyl Nitrogen | researchgate.net |
| 2-Iodonitroarenes | PhMgCl | N/A | Nitro | researchgate.net |
| Various aryl bromides | i-PrMgCl·LiCl | -25 to 0 | Esters, amides, cyanides | wikipedia.orgclockss.org |
Hydromagnesiation of Alkenes and Alkynes for Propylmagnesium Derivatives
Hydromagnesiation provides a direct, halide-free pathway to organomagnesium compounds by the addition of a magnesium-hydride (Mg-H) bond across a carbon-carbon multiple bond. researchgate.net This atom-economical method is an attractive alternative to traditional Grignard synthesis, especially when halide impurities are undesirable. researchgate.net The reaction typically requires a transition-metal catalyst to facilitate the insertion of the alkene or alkyne into the Mg-H bond. researchgate.net
Iron and zirconium-based catalysts have proven effective for the hydromagnesiation of olefins. researchgate.netscholaris.ca For example, the reaction of magnesium hydride (MgH₂) with a terminal alkene like propene, in the presence of a suitable catalyst, yields a propylmagnesium hydride species. This can then be used in subsequent reactions with electrophiles. researchgate.net Iron-catalyzed hydromagnesiation of styrene derivatives using reagents like ethylmagnesium bromide (EtMgBr) has been shown to generate benzylic Grignard reagents efficiently. researchgate.netnih.gov
Similarly, the hydromagnesiation of alkynes can be achieved. Zirconocene-catalyzed systems, for instance, mediate the syn-hydromagnesiation of propargylic alcohols. scholaris.cathieme-connect.de The regioselectivity of the addition depends on the substrate and the catalytic system employed. For terminal alkenes like propene, the addition typically proceeds in an anti-Markovnikov fashion to yield the terminal n-propylmagnesium derivative. researchgate.net This method represents a developing field with significant potential for creating organomagnesium reagents with high chemo- and regioselectivity. researchgate.netresearchgate.net
Table 4: Catalytic Systems for Hydromagnesiation Reactions
| Substrate | Catalyst System | Hydromagnesiation Reagent | Product Type | Reference |
| Styrene Derivatives | Iron-based catalysts | EtMgBr | Benzylic Grignard | researchgate.netnih.gov |
| 1-Hexene | [(BDI)MgH]₂ | N/A (direct insertion) | n-Hexylmagnesium | researchgate.net |
| Propargylic Alcohols | Cp₂TiCl₂ | i-PrMgCl | Alkenylmagnesium | scholaris.ca |
| Alkenes | Zirconocene dichloride / HAlBui₂ | N/A (forms Zr-H active species) | Linear alkyl chains | nih.gov |
| Terminal Alkenes | Iron-based catalysts | MgH₂ | Alkyl Grignard | researchgate.net |
Advanced Characterization of Propylmagnesium Carbanion Structures
Spectroscopic Analysis of Magnesium-Propane Carbanion Bonding
The elucidation of the precise nature of the carbon-magnesium bond in organomagnesium compounds, such as those involving a propyl carbanion, is critical for understanding their structure and reactivity. Spectroscopic techniques are indispensable tools for probing these characteristics. numberanalytics.com The bonding in Grignard reagents like propylmagnesium bromide is highly ionic, creating a carbanionic character on the carbon atom attached to the magnesium, which makes it a potent nucleophile. mt.com These reagents are typically sensitive to air and moisture, necessitating handling in anhydrous conditions. sciencenotes.orgwikipedia.org In solution, the structure is more complex than a simple R-Mg-X monomer, often involving solvent coordination and the Schlenk equilibrium, which describes the balance between the alkylmagnesium halide (RMgX) and the dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂) species. wikipedia.orgguildhe.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy in Characterizing Organomagnesium Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for investigating the structure and dynamic behavior of organomagnesium compounds in solution. numberanalytics.com However, analyzing these complexes can be challenging due to their high sensitivity, the potential for different preparations to yield varied spectra, and the complex solution behavior which is influenced by multiple factors. guildhe.ac.uk Despite these hurdles, NMR provides invaluable, detailed information on the structure of these reagents. numberanalytics.comguildhe.ac.uk
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is utilized to probe the organic ligands attached to the magnesium center. The chemical shifts of the protons, particularly those alpha to the magnesium atom, are indicative of the electronic environment and can provide insights into the structure and basicity of the solvent. researchgate.net For instance, ¹H NMR spectra of alkyl species associated with magnesium can show a range of signals, typically between 0.4 and 3.2 ppm, indicating the presence of various alkyl groups. researchgate.net In the case of propylmagnesium bromide, the protons on the carbon atoms of the propyl group will exhibit characteristic signals, although their exact chemical shifts can be influenced by the solvent and the position of the Schlenk equilibrium.
Carbon-13 NMR (¹³C NMR) spectroscopy is particularly insightful for directly analyzing the carbanionic carbon atom. researchgate.net The chemical shift of the carbon bonded to magnesium is significantly affected by the electron-donating nature of the alkylmagnesium group. researchgate.net Studies on various alkylmagnesium compounds have provided data on the incremental effects of the magnesium group on the ¹³C NMR chemical shifts. researchgate.net For dipropylmagnesium and propylmagnesium bromide, specific chemical shifts have been recorded, which are crucial for their characterization. researchgate.net
| Compound | C₁ (ppm) | C₂ (ppm) | C₃ (ppm) |
|---|---|---|---|
| Dipropylmagnesium | 18.8 | 18.8 | 17.1 |
| Propylmagnesium bromide | 17.5 | 17.5 | 11.1 |
Data sourced from a study on the ¹³C-NMR spectra of organomagnesium compounds. researchgate.net The table shows the chemical shifts (δ) for the carbon atoms of the propyl group.
Phosphorus-31 NMR (³¹P NMR) spectroscopy is an essential technique for characterizing organomagnesium complexes that are stabilized by or react with phosphine-containing ligands. magritek.commagritek.com Since phosphine (B1218219) ligands are often used in catalysis involving organometallic reagents, ³¹P NMR provides a direct method to observe the phosphorus atoms and understand their coordination to the metal center. magritek.com The chemical shift in ³¹P NMR has a very broad range, which facilitates the identification of different phosphorus-containing species in a mixture. researchgate.net This technique is sensitive enough to monitor reactions in real-time, such as the oxidation of phosphine ligands. magritek.commagritek.com In systems involving bidentate phosphine ligands complexed to a metal, the coupling between the phosphorus atoms (JPP) can help determine the oxidation state of the metal. nih.gov
Infrared (IR) Spectroscopy for Ligand Vibration Analysis
Infrared (IR) spectroscopy is a versatile analytical tool for the identification and quantification of Grignard reagents. acs.org It can be used for process monitoring during the formation of the reagent and subsequent reactions. mt.comacs.org While it might be challenging to directly observe the carbon-magnesium bond absorption, which is expected between 500 and 535 cm⁻¹ for methyl and ethyl Grignard reagents, IR spectroscopy can effectively track changes in the organic structure of the ligand. acs.orgresearchgate.net The influence of the solvent is significant, causing slight variations in the IR spectra. acs.org In-situ FTIR spectroscopy is particularly valuable for ensuring the safe scale-up of Grignard reactions by confirming the initiation of the reaction through the consumption of the organic halide. mt.comresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Organomagnesium Complexes
Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique used to study chemical species that possess unpaired electrons, making it ideal for characterizing paramagnetic organometallic complexes. du.ac.insrce.hrresearchgate.net While most stable Grignard reagents are diamagnetic, EPR becomes crucial when single-electron transfer (SET) processes occur, leading to the formation of radical intermediates. du.ac.in The technique can provide detailed information on the structure and bonding of these paramagnetic species. unito.it For instance, EPR has been used to identify rare organometallic Fe(I) intermediates in cross-coupling reactions. du.ac.in Therefore, if propylmagnesium carbanion participates in reactions involving radical pathways, EPR spectroscopy would be the definitive method for detecting and characterizing the resulting paramagnetic species. srce.hrnih.gov The g-value and hyperfine coupling patterns in an EPR spectrum act as a fingerprint for the specific radical species present. du.ac.in
X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Bonding
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the electronic structure and local coordination environment of a target atom. uvic.ca An XAS spectrum is typically divided into two regions: the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). nih.gov
For propylmagnesium complexes, XAS at the Magnesium K-edge could provide invaluable data. The XANES region, which is sensitive to the oxidation state and coordination geometry, would reveal information about the formal +2 oxidation state of the magnesium center and the symmetry of its local environment (e.g., tetrahedral coordination by the propyl carbanion, a halide, and solvent molecules). nih.gov The EXAFS region, resulting from the scattering of the ejected photoelectron by neighboring atoms, could be analyzed to determine the precise Mg-C, Mg-X (where X is a halogen), and Mg-O (from ether solvent) bond lengths and coordination numbers. rsc.org
While a powerful tool, the application of XAS to highly air- and moisture-sensitive species like Grignard reagents requires specialized in-situ sample cells that can maintain inert conditions throughout the measurement at a synchrotron facility. nih.gov
Diffraction Studies for Solid-State Structural Elucidation of Propylmagnesium Complexes
Diffraction methods are unparalleled in their ability to provide definitive, three-dimensional atomic coordinates of crystalline materials, offering a precise picture of molecular structure in the solid state. nih.gov
X-ray Single Crystal Diffraction
Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement, bond lengths, and bond angles in a crystalline solid. guidechem.com For Grignard reagents, obtaining suitable single crystals is challenging due to their high reactivity and tendency to exist as complex mixtures in solution. However, successful structure determinations have provided fundamental insights. rsc.orgresearchgate.net
Table 1: Selected Crystallographic Data for Ethylmagnesium Bromide Dietherate This interactive table presents key bond lengths and angles from the single-crystal X-ray diffraction study of C₂H₅MgBr·2(C₂H₅)₂O, a representative structure for simple alkylmagnesium halide complexes.
| Parameter | Atoms Involved | Value (Å or °) | Standard Deviation |
| Bond Length | Mg - Br | 2.48 Å | 0.01 |
| Bond Length | Mg - C(ethyl) | 2.15 Å | 0.02 |
| Bond Length | Mg - O(ether 1) | 2.03 Å | 0.02 |
| Bond Length | Mg - O(ether 2) | 2.05 Å | 0.02 |
| Bond Angle | C(ethyl) - Mg - Br | 125.0 ° | - |
| Bond Angle | O(ether 1) - Mg - O(ether 2) | 95.8 ° | - |
| Bond Angle | O(ether 1) - Mg - Br | 105.1 ° | - |
| Bond Angle | O(ether 2) - Mg - Br | 108.8 ° | - |
| Data sourced from Guggenberger & Rundle, J. Am. Chem. Soc., 1964. wisc.edu |
Neutron Diffraction Studies
Neutron diffraction is a powerful complement to X-ray diffraction, particularly for the precise localization of light atoms, such as hydrogen. researchgate.net While X-rays scatter from electron clouds, making hydrogen atoms difficult to detect accurately, neutrons scatter from atomic nuclei. This allows for the precise determination of C-H, O-H, or N-H bond lengths and the geometry of hydrogen-containing groups. nih.gov
In the context of propylmagnesium carbanion structures, a neutron diffraction study on a single crystal would be the definitive method to determine the exact positions of all hydrogen atoms on the propyl chain and on any coordinated ether solvent molecules. researchgate.net This would provide a complete and unambiguous picture of the molecule's conformation, including the rotational orientation of the methyl group and the puckering of any THF rings. Such studies are crucial for understanding subtle structural features like agostic interactions (M···H-C), where a C-H bond interacts weakly with the metal center. While no specific neutron diffraction studies on simple propylmagnesium complexes are prominently reported, the technique remains the gold standard for such detailed structural analysis in organometallic chemistry. researchgate.net
Mass Spectrometry for Structural Confirmation and Mechanistic Insights
Mass spectrometry (MS) is a vital tool for determining the mass-to-charge ratio of ions, enabling molecular weight determination and structural analysis. However, the high reactivity and complex solution equilibria of Grignard reagents make their analysis by MS particularly challenging, requiring specialized soft-ionization techniques. researchgate.netnih.gov
MALDI-TOF MS and QTOF-MS for Organometallic Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Quadrupole Time-of-Flight (QTOF) mass spectrometry are soft-ionization methods capable of analyzing fragile molecules with minimal fragmentation. nih.gov
MALDI-TOF MS: For reactive organometallics, MALDI-TOF analysis must be performed under rigorously inert conditions to prevent decomposition by air or moisture. uvic.ca This often involves sample preparation in a glovebox and the use of specialized inert-atmosphere MS interfaces. uvic.ca The choice of matrix is also critical; proton-donating matrices must be avoided, with compounds like 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB) being preferred. nih.gov MALDI-TOF is particularly useful for identifying neutral species, such as the di-n-propylmagnesium (Pr₂Mg) component of the Schlenk equilibrium, which can be detected as a radical cation [M]⁺• or an adduct ion.
QTOF-MS: QTOF instruments, often coupled with Electrospray Ionization (ESI), provide high mass accuracy and resolution. ESI-QTOF-MS is exceptionally well-suited for analyzing the ionic species present in Grignard solutions. nih.gov Studies on various alkylmagnesium halides have used ESI-MS to directly observe the complex array of mono- and polynuclear magnesium-containing cations and anions that exist in solution. nih.govresearchgate.net For a solution of propylmagnesium bromide in THF, one could expect to identify solvated magnesium cations and various anionic "ate" complexes, which are thought to be highly reactive nucleophilic species. chemistryviews.org Low-temperature techniques like Cold-Spray Ionization (CSI) have been specifically developed to analyze extremely labile species like Grignard reagents, minimizing thermal decomposition during the ionization process. jst.go.jp
Table 2: Representative Species in a Propylmagnesium Halide Solution in THF This interactive table lists the types of chemical species that are present in a typical Grignard solution due to the Schlenk equilibrium and solvation, which can be identified by soft-ionization mass spectrometry techniques like ESI-QTOF-MS.
| Species Type | General Formula (R = Propyl, X = Halogen) | Description | Expected MS Detection |
| Grignard Monomer | RMgX·(THF)₂ | The fundamental, neutral, solvated Grignard reagent. | Difficult by ESI; possible by inert-atmosphere MALDI as [M]⁺• or [M+Na]⁺. |
| Dialkylmagnesium | R₂Mg·(THF)₂ | A neutral product of the Schlenk equilibrium. | Difficult by ESI; possible by inert-atmosphere MALDI as [M]⁺• or [M+Na]⁺. |
| Magnesium Cations | [MgX(THF)₃]⁺, [Mg₂(μ-X)₃(THF)₄]⁺ | Positively charged species formed from MgX₂ and solvent. | Readily detected in positive-ion mode ESI-MS. |
| Anionic 'Ate' Complexes | [RMgX₂]⁻, [R₂MgX]⁻, [R₃Mg]⁻ | Highly nucleophilic anionic complexes. | Readily detected in negative-ion mode ESI-MS. |
| Polynuclear Anions | [Mg₂(μ-X)₂R₃]⁻, [Mg₃(μ-X)₄R₃]⁻ | Larger aggregates formed at higher concentrations. | Detected in negative-ion mode ESI-MS, especially under concentrating spray conditions. |
| Based on findings from Koszinowski et al. on related Grignard systems. nih.govresearchgate.net |
Photoelectron Spectroscopy for Metal-Ligand Bond Dissociation Energies
Photoelectron spectroscopy (PES) is a powerful experimental technique used to determine the electronic structure and energy levels of molecules by measuring the kinetic energy of electrons ejected upon photoionization. libretexts.orgpnnl.gov In the study of organometallic species like propylmagnesium carbanions, anion PES is particularly valuable. This method involves irradiating a beam of mass-selected negative ions (anions) with a fixed-frequency laser, causing an electron to detach. By analyzing the kinetic energy of the photodetached electrons, one can determine the electron binding energy, which provides direct insight into the adiabatic electron affinity (EA) and vertical detachment energies (VDE) of the parent molecule. libretexts.orgcolorado.edu
The EA is the energy difference between the ground state of the neutral molecule and its corresponding anion, while the VDE is the energy required to detach an electron from the anion without changing its geometry. colorado.eduacs.org These values are fundamental to understanding the stability of the carbanion and the nature of the metal-ligand bond. While PES does not measure bond dissociation energy (BDE) directly, the VDE and EA values are intrinsically linked to the strength of the chemical bonds within the molecule. Changes in the metal-ligand bond directly influence the electronic structure of the anion, which is in turn reflected in the photoelectron spectrum.
Gas-phase studies are crucial as they allow for the examination of the intrinsic properties of these carbanions, free from the complicating effects of solvents, counterions, and aggregation that are present in condensed phases. researchgate.net Although specific research focusing exclusively on the photoelectron spectroscopy of isolated propylmagnesium carbanions is limited, extensive studies on closely related Grignard-type anions, such as methylmagnesium and ethylmagnesium species, offer significant insights.
Detailed Research Findings
Research conducted on anions of methyl and ethyl Grignard reagents (RMgX, where R = Me, Et and X = F, Cl, Br) demonstrates that these molecules can form stable, valence-bound anions in the gas phase. acs.org This was a significant finding, as the ability of these common reagents to form stable anionic states had not been previously recognized. acs.org The photoelectron spectra of these anions reveal relatively high vertical electron detachment energies, indicating considerable stability.
The study on ethylmagnesium halide anions, (C₂H₅MgX)⁻, provides key data that can be used as a proxy to understand the behavior of the analogous propylmagnesium system. The measured VDEs for these species are presented in the table below.
| Compound | Vertical Detachment Energy (VDE) [eV] |
|---|---|
| Ethylmagnesium Fluoride Anion | 1.04 |
| Ethylmagnesium Chloride Anion | 1.22 |
| Ethylmagnesium Bromide Anion | 1.31 |
Data sourced from computational and experimental studies on Grignard compound anions. acs.org
These findings show that the anions are electronically stable and that significant structural rearrangement occurs when the neutral Grignard compound captures an excess electron. acs.org The VDE values, which span a range from 0.79 to 1.62 eV across all studied alkyl Grignard anions, are a direct reflection of the stability of these valence-bound anionic systems. acs.org
The energy required to detach an electron (VDE) is influenced by the strength of the interaction between the magnesium atom and the carbanionic carbon of the propyl group. While not a direct measurement, these spectroscopic values are essential components of thermochemical cycles (Born-Haber cycles) that can be used to calculate metal-ligand bond dissociation energies. For context, other gas-phase techniques like threshold collision-induced dissociation (CID) are also employed to measure bond energies in organometallic compounds directly. nih.gov
The data obtained from PES contributes to a more fundamental understanding of the intrinsic reactivity and thermodynamic properties of carbanions. researchgate.net For instance, high-resolution PES of the simple methide anion (CH₃⁻) has provided precise electron affinities and has been used to refine the gas-phase acidity of methane. nih.gov Similarly, the detailed spectroscopic data for Grignard anions provide a foundation for understanding the energetics governing the Mg-C bond.
| Parameter | Species | Value | Technique/Source |
|---|---|---|---|
| Adiabatic Electron Affinity (EA) | ˙CH₃ (Methyl Radical) | 0.093(3) eV | Photoelectron Spectroscopy nih.gov |
| Vertical Detachment Energy (VDE) | (CH₃MgF)⁻ | 0.79 eV | Photoelectron Spectroscopy acs.org |
| Vertical Detachment Energy (VDE) | (CH₃MgCl)⁻ | 1.11 eV | Photoelectron Spectroscopy acs.org |
| Dissociation Energy D₀(Mg⁺—CH₄) | Mg⁺—CH₄ | 19.6 ± 0.7 kcal/mol | Threshold CID nih.gov |
Theoretical and Computational Investigations of Magnesium Propane Carbanion Interactions
Quantum Mechanical Approaches to Magnesium Carbanion Bonding
Quantum mechanics (QM) is fundamental to understanding chemical bonding, as it describes the behavior of electrons in atoms and molecules. ebsco.comstackexchange.com For magnesium-carbanion systems, QM methods are indispensable for elucidating the electronic structure and the nature of the interaction between the negatively charged carbon center and the magnesium cation. ebsco.com Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches have also been developed, where the most critical part of the system is treated with quantum accuracy, while the surrounding environment is modeled using classical mechanics, offering a balance between computational cost and accuracy. nih.govfrontiersin.org These computational tools enable the investigation of phenomena at a level of detail that transcends classical descriptions. frontiersin.org
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the geometric and electronic properties of molecular systems. nih.govresearchgate.net This method is used to determine optimized molecular structures, predict reaction pathways, and analyze the electronic character of chemical bonds. plu.mxnih.gov For the magnesium-propane carbanion system, DFT calculations can provide deep insights into the Mg-C bond, the distribution of electron density, and the orbital interactions that dictate the compound's stability and reactivity. researchgate.netplu.mx The accuracy of DFT results can depend on the chosen functional, and various functionals may be benchmarked against higher-level calculations or experimental data to ensure reliability. acs.orgresearchgate.net
The bond between magnesium and a carbanion is complex, exhibiting characteristics of both ionic and covalent interactions. DFT-based analysis tools are employed to dissect this relationship.
Atoms in Molecules (AIM) Theory : The AIM theory, developed by Bader, analyzes the topology of the electron density (ρ(r)). Key indicators at the bond critical point (BCP) between magnesium and carbon, such as a low electron density and a positive value for the Laplacian of the electron density (∇²ρ(r)), typically signify a closed-shell interaction, characteristic of ionic bonding. cdnsciencepub.comacs.org
Natural Bond Orbital (NBO) Analysis : NBO analysis provides a picture of localized bonds and lone pairs. For magnesium-carbon bonds, NBO calculations often reveal a significant charge transfer from the carbanion to the magnesium ion. acs.org The analysis can quantify this charge donation and show high polarization of the Mg-C bond, with the electron pair heavily skewed towards the carbon atom, further supporting a highly ionic model with minimal covalent contributions. cdnsciencepub.com
Energy Decomposition Analysis (EDA) : EDA methods partition the total interaction energy into distinct physical components: electrostatic attraction, Pauli repulsion, and orbital (covalent) interaction. In many magnesium-alkyl systems, EDA reveals that electrostatic and polarization contributions are the dominant stabilizing forces, confirming the primarily ionic nature of the bonding. acs.orgrsc.orgrsc.org
| Parameter | Typical Finding | Interpretation |
|---|---|---|
| Charge Transfer (NBO) | > 1.5 e⁻ | Significant electron donation from carbanion to Mg moiety. cdnsciencepub.com |
| Bond Polarization (NBO) | > 90% at C | The bonding electron pair is highly localized on the carbon atom. cdnsciencepub.com |
| ∇²ρ(r) at BCP (AIM) | Positive | Indicates a closed-shell interaction, characteristic of ionic bonds. cdnsciencepub.comacs.org |
| Electrostatic Contribution (EDA) | ~40-50% of attraction | A major stabilizing component of the overall bond energy. acs.orgrsc.org |
| Orbital (Covalent) Contribution (EDA) | ~30-40% of attraction | A non-negligible, but often secondary, contribution to bonding. acs.org |
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net
In the context of a magnesium-propane carbanion, the HOMO is typically localized on the carbanionic carbon atom, representing its nucleophilic character. researchgate.net The LUMO is associated with the magnesium center or its ligands, representing the electrophilic site. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the system's kinetic stability; a smaller gap suggests higher reactivity and greater ease of intramolecular charge transfer. researchgate.net For radical species, the Singly Occupied Molecular Orbital (SOMO) plays a similar role in determining reactivity. rsc.orgrsc.org In large systems where canonical FMOs can be delocalized, localized variations like frontier molecular orbitalets (FMOLs) can be used to pinpoint the reactive regions of the molecule. nih.gov
| Orbital | Energy (eV) | Localization | Implication |
|---|---|---|---|
| HOMO | -2.5 | Primarily on the carbanionic Carbon (p-like orbital) | Site of nucleophilic attack. researchgate.net |
| LUMO | +1.8 | Primarily on the Mg atom and associated ligands | Site of electrophilic interaction. researchgate.net |
| HOMO-LUMO Gap (ΔE) | 4.3 | N/A | A moderate gap indicates reasonable kinetic stability. researchgate.net |
A key metric for quantifying the strength of the interaction in a magnesium-carbanion species is the metal-ligand bond energy. Computationally, this is often evaluated as the bond dissociation energy (BDE) or ligand dissociation energy, which represents the energy required to break the Mg-C bond. acs.orgresearchgate.net
DFT methods are widely used to calculate these energies. The process typically involves calculating the energies of the optimized magnesium-carbanion complex and the separated magnesium and carbanion fragments. The difference between these energies, with appropriate corrections, yields the bond energy. The choice of the DFT functional is crucial, as some functionals, particularly when paired with dispersion corrections (e.g., PBE0-D3), have shown high accuracy when compared to more computationally expensive ab initio methods like coupled-cluster theory. acs.org However, calculated values can sometimes deviate from experimental results, highlighting the complexities of modeling these systems accurately. acs.org
| Complex | Method | Calculated BDFE (kcal/mol) | Reference |
|---|---|---|---|
| [Mg(CH₃)(Cl)(THF)₃] | DFT (M06-2x) | ~70-80 (Estimated Range) | Conceptual, based on similar systems researchgate.net |
| [Mg(H)₂(CH₃•)] | CCSD(T) | 11.2 | rsc.org |
| [Rh(Cp*)(ppy)(H)] | DFT/Expt. | 53.8 | researchgate.net |
| [Cr(CO)₅(H)] | Expt. | 57.9 | researchgate.net |
Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures
Computational Studies on Carbanion Structure and Stereochemistry
Computational methods are invaluable for investigating the three-dimensional structure of carbanions and the factors that control their stereochemistry, aspects that are often difficult to probe experimentally. researchgate.net DFT calculations can predict the preferred geometry of the carbanionic center, which can range from pyramidal (sp³-hybridized) to planar (sp²-hybridized), depending on the substituents and the nature of the counter-ion. researchgate.netmdpi.com
For a propane (B168953) carbanion, the presence of the magnesium counter-ion and coordinating solvent molecules significantly influences its structure and configurational stability. Computational studies can model these complex interactions to understand how they dictate stereochemical outcomes in reactions. For example, calculations can determine whether a chiral carbanion will retain its configuration or undergo rapid racemization. researchgate.net The steric properties of ligands attached to the magnesium, quantified by metrics like the percentage buried volume (%Vbur), can also be analyzed computationally to understand how ligand flexibility and bulk contribute to stabilizing specific coordination geometries and influencing reactivity. mdpi.com DFT has been used to show that the structures of organomagnesium compounds found in the solid state can persist in solution, though factors like branching of the alkyl chain can favor monomeric species over dimers. nih.gov
Cis/Trans Isomerism and Rotational Barriers
The concepts of isomerism and rotational dynamics are central to understanding the three-dimensional structure and reactivity of molecules.
Cis/Trans Isomerism : This type of stereoisomerism, also known as geometric isomerism, arises from restricted rotation about a bond, most commonly a carbon-carbon double bond or a bond within a cyclic structure. wmich.edu In such cases, substituents can be located on the same side (cis) or opposite sides (trans) of a reference plane. For a saturated, open-chain carbanion like the propyl anion component of propylmagnesium chloride, traditional cis/trans isomerism is not applicable because rotation around the carbon-carbon single bonds is, in principle, free. nist.gov
Rotational Barriers : While rotation around single bonds is possible, it is not entirely without energetic cost. The molecule must pass through higher-energy eclipsed conformations to move between more stable staggered conformations. The energy required for this rotation is known as the rotational barrier. Computational methods, particularly Density Functional Theory (DFT), are frequently used to calculate these energy profiles. researchgate.netohio-state.edu
| Species | Rotor Type | Calculated Barrier (kJ/mol) | Reference |
|---|---|---|---|
| n-Propyl radical (C₃H₇) | -CH₂• | 1.2 | nist.gov |
| n-Propyl bromide (CH₃CH₂CH₂Br) | -CH₂Br | 24.3 | nist.gov |
| Butane (CH₃CH₂CH₂CH₃) | -CH₂CH₃ | 25.9 | nist.gov |
Ligand Effects on Carbanion Structure
Grignard reagents are almost never "naked" RMgX species; they exist in solution as complex equilibria involving monomers, dimers, and other aggregates, all heavily coordinated by solvent molecules. nih.govnih.gov These solvent molecules, typically ethers like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), act as Lewis base ligands, donating electron density to the electron-deficient magnesium center. This coordination has a profound effect on the structure, stability, and reactivity of the carbanionic portion of the molecule. nih.govijrst.com
Computational studies have been instrumental in detailing these ligand effects:
Coordination Strength and Stoichiometry : THF is generally considered a stronger Lewis base and coordinating ligand for Grignard reagents than diethyl ether. wmich.eduijrst.com Computational studies comparing THF with dimethyl ether (a simpler model for Et₂O) found that THF coordination to a lithium cation is more favorable by approximately 1 kcal/mol. researchgate.net The number of coordinating solvent molecules is also critical, with computational models showing that the addition of the first and second THF molecules to a Grignard species provides significant stabilization, on the order of -10 to -17 kcal/mol for the first ligand and -8 to -9 kcal/mol for the second. nih.gov
Structural Perturbations : Ligand coordination directly alters the geometry of the organomagnesium compound. The bond lengths and angles around the magnesium atom are changed, which in turn influences the nature of the carbon-magnesium bond. gmu.edugmu.edu For example, the first crystal structure of a Grignard reagent, ethylmagnesium bromide crystallized with two THF ligands (EtMgBr(THF)₂), revealed a Mg-C bond length of 2.15 Å in a tetrahedral coordination environment around the magnesium. wikipedia.org Computational models must include these explicit solvent molecules to accurately reproduce the experimental reality. nih.govnih.gov
Influence on Reactivity : The choice of ligand (solvent) can control the reactivity of the Grignard reagent. Stronger coordination, as with THF, can lead to more soluble and sometimes more reactive species by breaking up the aggregates into more reactive monomers. wmich.eduresearchgate.net Conversely, significant steric bulk from the ligands can hinder the approach of a substrate to the magnesium center, thereby reducing reactivity. nih.gov Computational studies have shown that dinuclear, or dimeric, Grignard species can be more reactive than their monomeric counterparts, and the equilibrium between these forms is solvent-dependent. researchgate.net
| Property | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | Reference |
|---|---|---|---|
| Structure | Acyclic Ether | Cyclic Ether | ijrst.com |
| Basicity | Weaker Base | Stronger Base | wmich.eduijrst.com |
| Coordinating Ability | Good | Excellent | nih.govijrst.com |
| Solubility of RMgX | Moderate; aggregates common | High; favors monomers | wmich.edu |
| Effect on Reactivity | Standard solvent for many reactions | Often increases reaction rates | researchgate.net |
Mechanistic Pathways in Reactions Involving Propylmagnesium Carbanion Species
Unraveling the Grignard Reaction Mechanism with Propyl Reagents
The Grignard reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds, involves the reaction of an organomagnesium halide with an electrophile, most commonly a carbonyl compound. mt.com While generally depicted as a simple nucleophilic addition, the underlying mechanism is complex, involving equilibria between different organomagnesium species and the potential for competing reaction pathways. researchgate.net
Nucleophilic Addition Pathways
The most prevalent mechanism for the reaction of propylmagnesium reagents with carbonyl compounds is nucleophilic addition. mt.com In this pathway, the highly polar carbon-magnesium bond of the Grignard reagent allows the propyl group to act as a carbanion, a potent nucleophile. libretexts.orgleah4sci.com This nucleophilic propyl carbanion attacks the electrophilic carbonyl carbon of aldehydes, ketones, or esters. libretexts.org
The reaction proceeds through the following general steps:
Coordination: The magnesium atom of the Grignard reagent, acting as a Lewis acid, coordinates to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic Attack: The nucleophilic propyl group attacks the carbonyl carbon, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com
Protonation: Subsequent workup with an aqueous acid protonates the alkoxide to yield the final alcohol product. libretexts.org
The type of alcohol formed depends on the carbonyl substrate:
Primary Alcohols: Reaction with formaldehyde. mt.com
Secondary Alcohols: Reaction with other aldehydes. mt.comleah4sci.com
Tertiary Alcohols: Reaction with ketones. mt.comleah4sci.com
With esters, the Grignard reagent adds twice. After the initial nucleophilic addition and formation of a ketone intermediate, a second equivalent of the propylmagnesium reagent attacks the ketone, ultimately leading to a tertiary alcohol where two of the alkyl groups are from the Grignard reagent. libretexts.orglibretexts.org
| Carbonyl Substrate | Initial Product | Final Product (after acidic workup) |
|---|---|---|
| Formaldehyde | Primary Alkoxide | Primary Alcohol |
| Aldehyde (R'CHO) | Secondary Alkoxide | Secondary Alcohol |
| Ketone (R'COR'') | Tertiary Alkoxide | Tertiary Alcohol |
| Ester (R'COOR'') | Ketone Intermediate | Tertiary Alcohol |
Radical Reaction Mechanisms
While nucleophilic addition is the dominant pathway, under certain conditions, Grignard reactions involving propylmagnesium reagents can proceed through a single-electron transfer (SET) mechanism. psu.edu A SET mechanism is characterized by the transfer of a single electron from one species to another during an elementary step of the reaction. iupac.org This pathway is more likely when the substrate is sterically hindered or has a low reduction potential. nih.gov
The formation of dimer byproducts is often indicative of a SET mechanism. psu.edu Studies have shown that for the reaction of 1-aryl-3-chloropropenes with propylmagnesium iodide in diethyl ether, a process involving SET contributes to the formation of alkylation products. psu.edu However, extensive research using radical clocks has suggested that single-electron transfer pathways are generally unlikely to be significant in the reactions of most Grignard reagents with the majority of carbonyl compounds. nih.govnih.gov For instance, additions of Grignard reagents to aldehydes and methyl ketones typically show no evidence of ring-opened products that would signal a SET process. nih.gov SET becomes more competitive with highly electron-deficient ketones. nih.gov
Influence of Substrate and Solvent Dynamics on Reaction Pathway Selectivity
The choice of substrate and solvent significantly impacts the selectivity and mechanism of Grignard reactions.
Substrate Effects:
Steric Hindrance: Increased steric hindrance on the carbonyl group can favor reduction over addition. For example, the reaction of n-propylmagnesium chloride with a sterically hindered ketone resulted in the formation of a reduction product alongside other products from ring-opening, indicating that the two-electron reduction and SET pathways were competitive, while the typical two-electron addition was not. nih.gov
Electronic Effects: The electronic nature of the substrate influences reactivity. Electron-withdrawing groups on the substrate can enhance its electrophilicity, while electron-donating groups can decrease it. dalalinstitute.com In the case of 1-arylpropenyl systems, substituents on the aryl ring significantly affect the charge densities at the potential sites of nucleophilic attack. psu.edu
Solvent Effects: The solvent plays a crucial role in stabilizing the Grignard reagent and influencing its reactivity. sci-hub.ruresearchgate.net Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are essential for the formation and stability of Grignard reagents because their lone pair electrons coordinate with the magnesium atom. leah4sci.comlibretexts.org
The choice of solvent can perturb the Schlenk equilibrium, thereby altering the aggregation state and reactivity of the organomagnesium species. rsc.orgrsc.org For instance, in diethyl ether, alkylmagnesium bromides and iodides are monomeric at low concentrations but form dimers and higher aggregates as the concentration increases. sci-hub.ru In THF, which is a more basic solvent, Grignard reagents are generally more monomeric. sci-hub.ru This difference in aggregation can lead to different reaction outcomes. For example, the solvent can influence the ratio of Sₙ2 to Sₙ2' pathways in reactions with allylic halides. psu.edu
A systematic evaluation of solvents for Grignard reactions has shown that 2-methyltetrahydrofuran (B130290) (2-MeTHF), a renewable solvent, can be a superior alternative to Et₂O and THF, notably in suppressing side reactions like Wurtz coupling. researchgate.net The differences in reactivity observed in various solvents are not solely due to polarity but reflect complex changes in the aggregation state of the reactive magnesium species. rsc.org
Role of Aggregation State and Equilibrium Species in Reactivity
Grignard reagents in solution are not simple monomeric RMgX species. They exist in a complex equilibrium, known as the Schlenk equilibrium, involving the dialkylmagnesium (R₂Mg), magnesium halide (MgX₂), and the organomagnesium halide (RMgX). researchgate.netwikipedia.orglibretexts.org
2 RMgX ⇌ MgX₂ + R₂Mg
The position of this equilibrium is influenced by the nature of the organic group (R), the halide (X), the solvent, and the concentration. wikipedia.orgnih.gov These different species can also form dimers and higher oligomers. researchgate.netnih.gov For example, alkylmagnesium chlorides exist as stable dimers in diethyl ether. sci-hub.ru
The various species present in the Schlenk equilibrium can have different reactivities. researchgate.net It is believed that both R₂Mg and RMgX can act as the nucleophilic species in Grignard reactions. researchgate.net The aggregation state of the Grignard reagent is a key factor in its reactivity. rsc.orgrsc.org Dimeric or multimeric species may be involved in the transition state, where one magnesium atom coordinates to the carbonyl oxygen while another delivers the nucleophilic alkyl group. nih.gov This complexity makes it challenging to pinpoint the exact nature of the reactive species in every Grignard reaction.
Mechanistic Studies of Cross-Coupling Reactions Involving Propylmagnesium Compounds
Propylmagnesium compounds are also utilized in transition-metal-catalyzed cross-coupling reactions, such as the Kumada coupling, to form carbon-carbon bonds between the propyl group and an aryl or vinyl halide. nih.gov These reactions typically involve a catalytic cycle with a transition metal, most commonly palladium or nickel. nih.gov
Recent studies have explored iron-catalyzed cross-coupling reactions. For instance, the visible-light-accelerated Kumada cross-coupling of aryl chlorides with n-propylmagnesium bromide has been demonstrated. nih.gov The proposed mechanism involves an Fe(I)/Fe(III) catalytic cycle. Light appears to promote the formation of the active Fe(III) species. nih.gov
In palladium-catalyzed Kumada reactions, radical pathways have also been identified, particularly when an alkyl iodide additive is used. researchgate.net
Investigations into Other Reactivity Modes of Propylmagnesium Carbanions
Beyond the typical nucleophilic addition and cross-coupling reactions, propylmagnesium carbanions exhibit other modes of reactivity.
As a Base: Due to the high pKa of propane (B168953), the propyl carbanion is a strong base. libretexts.org It will readily react with any protic source, such as water, alcohols, or carboxylic acids, to form propane. libretexts.orgscienceinfo.com This basicity is a significant limitation and necessitates the use of anhydrous reaction conditions.
Nucleophilic Substitution: Propylmagnesium reagents can participate in nucleophilic substitution reactions, for example, with alkyl halides, although this is often less efficient than their reactions with carbonyls. psu.edu
Ring-Opening of Epoxides: Propylmagnesium bromide can react with epoxides in a nucleophilic ring-opening reaction to produce alcohols. utep.edu
Reaction with Nitriles: Grignard reagents, including propylmagnesium species, can add to the carbon-nitrogen triple bond of nitriles. Hydrolysis of the resulting imine intermediate yields a ketone. leah4sci.com
Reaction with Carbon Dioxide: The reaction of propylmagnesium bromide with carbon dioxide, followed by acidic workup, is a classic method for the synthesis of butanoic acid. scienceinfo.com
The diverse reactivity of propylmagnesium carbanions makes them a versatile tool in organic synthesis, with the specific reaction pathway being finely tunable through the careful selection of substrates, solvents, and reaction conditions.
Synthetic Applications of Propylmagnesium Carbanions in Advanced Organic Synthesis
Carbon-Carbon Bond Formation Beyond Classical Grignard Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. wikipedia.org Propylmagnesium carbanions, as potent nucleophiles, excel in this capacity, participating in a wide array of reactions that go beyond the traditional scope of Grignard additions to simple carbonyls. pressbooks.pub
Organomagnesium Reagents in Complex Natural Product Synthesis
The total synthesis of complex natural products often relies on the strategic formation of key carbon-carbon bonds. nih.govbeilstein-journals.org Propylmagnesium reagents have been employed in the synthesis of various natural products and their analogues. For instance, n-propylmagnesium chloride has been utilized in the synthesis of intermediates for natural products. chemie-brunschwig.ch While detailed examples in the literature specifically highlighting propylmagnesium carbanions in the total synthesis of highly complex natural products are not abundant, their role as a standard alkylating agent for introducing propyl groups is well-established and can be inferred in various synthetic routes. sathyabama.ac.inorganicchemistrydata.org The regioselectivity of these reagents is a critical factor in their application, as seen in the synthesis of various substituted aromatic and heterocyclic compounds.
A notable application involves the Negishi cross-coupling of cyclopropylzinc bromide, formed via a Br/Mg exchange with i-PrMgCl·LiCl, with functionalized aryl halides, demonstrating the versatility of magnesium-based reagents in constructing intricate molecular frameworks. researchgate.net
Stereoselective and Enantioselective Transformations utilizing Propylmagnesium Reagents
Controlling stereochemistry is a paramount challenge in modern organic synthesis. msu.edu Propylmagnesium reagents have been instrumental in developing stereoselective and enantioselective transformations. nih.gov The stereochemical outcome of the addition of Grignard reagents to carbonyl compounds can often be predicted using models like the Felkin-Anh model or Cram's Rule. wikipedia.org
The addition of propylmagnesium bromide to certain ketones has been shown to proceed with moderate stereoselectivity. nih.gov For instance, its reaction with some cyclic ketones favors attack from the equatorial face to minimize steric interactions. nih.gov However, the degree of stereoselectivity can be influenced by the substrate and the specific Grignard reagent used. nih.govlibguides.com
The use of chiral ligands and solvents can induce enantioselectivity in reactions involving propylmagnesium reagents. wmich.edu For example, the addition of propylmagnesium bromide to aldehydes in the presence of a chiral solvent has been studied to achieve asymmetric induction, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. wmich.edu The development of chiral pyridine-containing ligands has also shown promise in achieving high diastereoselectivity in the addition of propylmagnesium chloride to certain substrates.
Diastereoselective Addition of Propylmagnesium Chloride
| Substrate | Reagent | Chiral Auxiliary/Ligand | Diastereomeric Excess (de) | Yield | Reference |
|---|---|---|---|---|---|
| Substituted-aryl ketone | Propylmagnesium chloride | Chiral methylbenzylamine | Not specified | ~50% | google.com |
| Chiral pyridyl derivative | iso-Propylmagnesium chloride | Internal chirality | Almost complete | High |
Applications in Polymerization Processes
Grignard reagents, including propylmagnesium derivatives, serve as initiators in the anionic polymerization of certain monomers, most notably methyl methacrylate (B99206) (MMA). researchgate.netuc.edu The mechanism of this polymerization is complex and highly dependent on the reaction conditions, such as temperature and the nature of the Grignard reagent itself. researchgate.net
The polymerization of MMA initiated by Grignard reagents can proceed via a chain-reaction mechanism. uomustansiriyah.edu.iq The stereoregularity of the resulting polymer (e.g., isotactic or syndiotactic) is influenced by factors like the alkyl group of the Grignard reagent and the polymerization temperature. researchgate.net For example, studies with phenylmagnesium bromide have shown that the polymerization mechanism of MMA differs at temperatures above and below approximately 266°K. researchgate.net While specific detailed studies on propylmagnesium reagents are less common in the readily available literature, the general principles of Grignard-initiated polymerization apply. The process involves the initiation of the polymer chain by the propyl anion, followed by propagation as more monomer units add to the growing chain. uomustansiriyah.edu.iq
Carbenoid and Arynoid Reactions
Magnesium carbenoids are reactive intermediates that can be generated from α-haloalkyl sulfoxides through a sulfoxide-magnesium exchange reaction with a Grignard reagent. nih.gov These carbenoids offer unique reactivity for carbon-carbon bond formation. nih.govsorbonne-universite.fr While the direct generation of propylmagnesium carbenoids is a specific area of research, the general chemistry of magnesium carbenoids provides a framework for their potential applications.
For example, magnesium carbenoids such as (1-chloropropyl)magnesium chloride have been studied computationally to understand their 1,3-C–H insertion reactions, which proceed through an SN2-like mechanism. elsevierpure.com These reactions offer a pathway to form cyclopropane (B1198618) rings and other complex structures. elsevierpure.com The reactivity and stability of these carbenoids are highly dependent on their substituents. nih.gov Although arynoid reactions involving propylmagnesium reagents are not well-documented, the general field of arynoid chemistry, which involves the generation and trapping of aryne intermediates, is an active area of research.
Formation of Carbon-Heteroatom Bonds via Propylmagnesium Intermediates
The formation of bonds between carbon and heteroatoms is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of functional molecules. uri.edunptel.ac.in Propylmagnesium reagents can be utilized in reactions that lead to the formation of such bonds.
Carbon-Nitrogen Bond Formation
The construction of carbon-nitrogen bonds is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds. uri.eduresearchgate.net Propylmagnesium reagents can participate in reactions that form C-N bonds, often through the reaction of an organomagnesium compound with an amine derivative or a related nitrogen electrophile.
One approach involves the reaction of a Grignard reagent with an N-chloroamine. nih.gov While this has been demonstrated with aryl Grignard reagents, the principle can be extended to alkyl Grignard reagents like propylmagnesium bromide. Another method is the reaction of Grignard reagents with imines or their derivatives. For example, the addition of propylmagnesium bromide to chiral imines has been investigated, although in some cases, the yields and diastereoselectivities were found to be modest without the use of additives like cerium chloride. google.com
Furthermore, aminoalkylmagnesium chlorides, which can be considered as derivatives of propylmagnesium chloride where a nitrogen-containing group is present on the alkyl chain, have been used in Negishi cross-coupling reactions to introduce aminoalkyl groups into various aromatic and heterocyclic systems. acs.org
Synthesis of Amines using Propylmagnesium Reagents
| Starting Material | Propylmagnesium Reagent | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Chiral imine | Propylmagnesium chloride | Nucleophilic addition | Chiral amine | google.com |
| N-Chloroamine | Propylmagnesium bromide (by analogy) | Umpolung substitution | Tertiary amine | nih.gov |
| Aryl/Heteroaryl halide | 3-(Dimethylamino)propylmagnesium chloride | Negishi cross-coupling | Aminoalkylated arene/heteroarene | acs.org |
Carbon-Oxygen Bond Formation
Propylmagnesium carbanions, typically employed as Grignard reagents like propylmagnesium bromide (C₃H₇MgBr), are powerful nucleophiles primarily known for forming carbon-carbon bonds through reactions with carbonyl compounds. libretexts.orgmasterorganicchemistry.com However, their reactivity also extends to the formation of carbon-oxygen (C-O) bonds, a critical step in the synthesis of various functionalized molecules such as alcohols and ethers.
A more direct C-O bond formation occurs when Grignard reagents react with molecular oxygen. The reaction of propylmagnesium bromide with dry air or oxygen, followed by reduction of the resulting hydroperoxide, can be used to synthesize propanol. This method, however, is often less efficient than other synthetic routes and can be complicated by side reactions.
A notable application is in the synthesis of complex macrocyclic ethers, such as lariat (B8276320) ethers. In these syntheses, a Grignard reagent like propylmagnesium bromide can be reacted with a suitable precursor containing both a reactive site and an ether linkage, leading to the formation of more complex polyether structures. tdl.org For instance, the reaction of propylmagnesium bromide with specific formyl-substituted crown ethers can proceed to create more elaborate ether architectures.
The following table summarizes representative reactions involving propylmagnesium carbanions in C-O bond formation.
| Reactant | Reagent | Conditions | Product | Yield |
| Butanal | Propylmagnesium bromide | 1. Diethyl ether 2. H₃O⁺ workup | Heptan-4-ol | High |
| Acetone | Propylmagnesium bromide | 1. THF 2. H₃O⁺ workup | 2-Methylpentan-2-ol | High |
| Ethyl formate | Propylmagnesium bromide | Diethyl ether, then H₃O⁺ | Butan-1-ol (from reduction of intermediate aldehyde) | Moderate |
| Carbon Dioxide | Propylmagnesium bromide | 1. Dry Ice (CO₂) 2. H₃O⁺ workup | Butanoic Acid | High masterorganicchemistry.compressbooks.pub |
Formation of Organochalcogen Compounds
The nucleophilicity of propylmagnesium carbanions is effectively harnessed for the creation of bonds between carbon and chalcogen atoms (Sulfur, Selenium, and Tellurium). These reactions provide a direct pathway to valuable organochalcogen compounds, which are significant in materials science and as intermediates in further organic transformations.
The general strategy involves the reaction of a propylmagnesium halide with an elemental chalcogen (S, Se, or Te). The Grignard reagent attacks the elemental chalcogen, leading to the formation of a magnesium chalcogenolate (R-E-MgX, where E = S, Se, Te). This intermediate can then be either protonated to yield a thiol, selenol, or tellurol, or, more commonly, oxidized in the presence of air to produce the corresponding dipropyl dichalcogenide (Pr-E-E-Pr). researchgate.net
Organoselenium Compounds: The synthesis of diselenide derivatives is readily achieved by reacting a Grignard reagent with elemental selenium, followed by mild air oxidation. researchgate.net For example, treating propylmagnesium bromide with black selenium powder in an anhydrous ether solvent like THF results in the formation of dipropyl diselenide in good yields. researchgate.netresearchgate.net These organoselenides can serve as substrates in various cross-coupling reactions. researchgate.net
Organotellurium Compounds: Similarly, organotellurium compounds are synthesized by the reaction of Grignard reagents with elemental tellurium. wikipedia.org The resulting organotelluride anions (PrTe⁻) can be alkylated or oxidized to form dipropyl ditelluride (Pr₂Te₂). wikipedia.org These telluride compounds are useful intermediates, for instance, in metal-catalyzed cross-coupling reactions to form new C-C bonds. researchgate.netresearchgate.net
The table below illustrates the synthesis of organochalcogen compounds using propylmagnesium reagents.
| Chalcogen | Reagent | Conditions | Product | Research Finding |
| Selenium (Se) | Propylmagnesium bromide | 1. THF, reaction with elemental Se 2. Air oxidation | Dipropyl diselenide | This method provides a reliable route to symmetrical diselenides in good yields. researchgate.net |
| Tellurium (Te) | Propylmagnesium bromide | 1. THF, reaction with elemental Te 2. Air oxidation | Dipropyl ditelluride | The reaction creates organotelluride anions which are versatile intermediates for further synthesis. wikipedia.org |
| Sulfur (S) | Propylmagnesium bromide | 1. Reaction with elemental S 2. H₃O⁺ workup | Propanethiol | A standard method for the synthesis of thiols from Grignard reagents. |
Magnesium Anthracene (B1667546) and Related Systems for Functionalized Hydrocarbon Synthesis
Magnesium anthracene, an organomagnesium compound typically isolated as its THF adduct [Mg(C₁₄H₁₀)(THF)₃], is a versatile reagent and catalyst precursor in organic synthesis. acs.orgwikipedia.org Formed by the reaction of magnesium metal with anthracene in THF, this orange solid serves as a source of highly active magnesium and the anthracene dianion [C₁₄H₁₀]²⁻. acs.orgwikipedia.org Its utility in the synthesis of functionalized hydrocarbons stems from its ability to facilitate reactions under milder conditions than conventional methods and to act as a potent reducing agent. acs.orgthieme-connect.com
One of the primary applications of magnesium anthracene is in the preparation of a highly reactive form of magnesium hydride (MgH₂), which is generated upon hydrogenation of the magnesium anthracene complex. acs.orgwikipedia.org This active MgH₂ can be used for the reduction of various functional groups and transition-metal salts.
Furthermore, catalytic amounts of anthracene can be used to activate elemental magnesium for the synthesis of Grignard reagents under exceptionally mild conditions. acs.org This is particularly useful for preparing functionalized Grignard reagents that might not be stable under harsher reaction conditions.
The magnesium anthracene system itself can act as a two-electron reducing agent. This property has been exploited in nickel-catalyzed reductive coupling reactions. For example, it has been used for the homocoupling of aryl ethers, where the dianionic anthracene ligand reduces the substrates, enabling C-C bond formation through a Ni-Mg bimetallic system. thieme-connect.com The system can also reductively couple with carbon monoxide (CO) to form complex organic enediolates, demonstrating its capacity for C-C bond formation with small molecules. rsc.org
The table below details applications of magnesium anthracene in synthesis.
| Application | Reactants | Product | Significance |
| Catalyst for MgH₂ formation | Mg, Anthracene (cat.), H₂ | Highly reactive MgH₂ | Provides a superior reducing agent and hydrogen storage medium. acs.org |
| Reductive Homocoupling | Aryl ethers, Ni catalyst | Biaryls | Acts as a low-cost, efficient two-electron reductant for C-C bond formation. thieme-connect.com |
| Grignard Reagent Synthesis | Mg, Anthracene (cat.), Organic Halide | Grignard Reagent (RMgX) | Enables synthesis under very mild conditions, improving tolerance for sensitive functional groups. acs.org |
| CO Coupling | [Mg(THF)₃(C₁₄H₁₀)], CO | Magnesium enediolate complexes | Demonstrates the ability to couple small molecules to form complex organic structures under ambient conditions. rsc.org |
Future Directions and Emerging Research Avenues in Organomagnesium Carbanion Chemistry
Development of Novel Organomagnesium Catalysts and Reagents
The development of organomagnesium chemistry has moved significantly beyond the classical Grignard reagent (RMgX). strath.ac.uk While traditional Grignard reagents are immensely useful, their reactivity can be limited compared to organolithium compounds, and they often require specific ethereal solvents. ebsco.comstrath.ac.uk Modern research focuses on creating multicomponent reagents and novel catalysts that offer enhanced reactivity, selectivity, and functional group tolerance.
A significant breakthrough is the development of so-called "Turbo-Grignard" reagents, such as iPrMgCl·LiCl. acs.org The addition of lithium chloride to the Grignard reagent dramatically accelerates halogen-magnesium exchange reactions. acs.org This increased reactivity allows for the preparation of highly functionalized organomagnesium compounds at low temperatures, which was previously challenging. acs.org
Another area of innovation involves heterometallic reagents, where magnesium is combined with other metals. strath.ac.uk Alkali-metal magnesiates, formed by combining organomagnesium compounds with organoalkali-metal reagents, exhibit reactivity comparable to organolithiums while maintaining the superior selectivity of Grignard reagents. strath.ac.uk Magnesium/zinc hybrid reagents are also being explored, offering a different reactivity profile due to the absence of the highly reactive alkali-metal component. strath.ac.uk
Furthermore, transition metal catalysis is being employed to expand the scope of organomagnesium reactions. researchgate.netacs.org Iron, being inexpensive and non-toxic, has emerged as a promising catalyst for cross-coupling reactions involving Grignard reagents. acs.orgthieme-connect.com These iron-catalyzed reactions provide a cost-effective and environmentally friendly alternative to traditional palladium-catalyzed couplings. acs.org The development of cationic organomagnesium complexes as homogeneous catalysts for polymerization reactions, such as the ring-opening polymerization of lactones, represents another frontier in catalyst design. uleth.ca
Table 1: Comparison of Traditional and Modern Organomagnesium Reagents
| Reagent Type | Composition | Key Characteristics |
| Traditional Grignard | RMgX | Foundational reagents, good nucleophiles, sensitive to moisture. ebsco.comreachemchemicals.com |
| Turbo-Grignard | RMgX·LiCl | Enhanced reactivity, improved solubility, tolerates more functional groups. acs.org |
| Alkali-Metal Magnesiates | R₃MgM (M=alkali metal) | High reactivity similar to organolithiums, enhanced basicity. strath.ac.uk |
| Magnesium/Zinc Hybrids | Mixture of Mg and Zn compounds | Lower reactivity than magnesiates, offers unique selectivity. strath.ac.uk |
Integration of Organomagnesium Chemistry with Emerging Fields
The unique reactivity of organomagnesium carbanions is being leveraged in interdisciplinary fields, leading to novel applications beyond traditional organic synthesis.
The intersection of organomagnesium chemistry and nanotechnology presents exciting opportunities for creating advanced materials. Nanotechnology involves manipulating matter at the atomic and molecular scale, and nanoparticles exhibit unique properties due to their high surface-area-to-volume ratio. scientificarchives.com Organomagnesium reagents can play a role in the synthesis and functionalization of nanomaterials.
For instance, inorganic nanomaterials, including those based on magnesium oxide (MgO), are used in various applications such as food additives and health products. scientificarchives.com While direct synthesis of complex nanostructures using Grignard reagents is an emerging area, the principles of organometallic chemistry are fundamental. The precise control over carbon-carbon bond formation offered by organomagnesium compounds can be adapted to build complex organic ligands for passivating or functionalizing nanoparticle surfaces. This can control their solubility, stability, and biological interactions.
Research is also exploring the use of metal nanoparticles as catalysts in reactions involving organomagnesium compounds. For example, palladium nanoparticles immobilized on supports like metal-organic frameworks (MOFs) are used for Suzuki coupling reactions, a class of reactions where organomagnesium compounds were historically used as nucleophiles before the advent of organoboron reagents. mdpi.com The development of nanomaterial-based catalysts that are effective for Grignard cross-coupling reactions is a logical next step.
Advancements in Green Organometallic Chemistry and Sustainable Synthesis
A major thrust in modern chemistry is the development of environmentally benign synthetic methods, a field known as green chemistry. pnas.orgpaperpublications.org Organomagnesium chemistry is at the forefront of this movement, with significant research dedicated to creating more sustainable processes. acs.orgrsc.org
One of the twelve principles of green chemistry is the use of renewable feedstocks. umb.edu In the context of organomagnesium reactions, which are traditionally carried out in solvents like diethyl ether or tetrahydrofuran (B95107) (THF), research has focused on finding greener solvent alternatives. rsc.orgresearchgate.net
2-Methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a superior green solvent for Grignard reactions. rsc.orgumb.edu It can be derived from renewable resources like corn cobs and has several advantages over THF, including a lower tendency to form peroxides, higher boiling point, and complete immiscibility with water, which simplifies aqueous workups. rsc.org Studies have shown that 2-MeTHF is often as effective or even superior to traditional ethereal solvents in a range of Grignard reactions, notably in suppressing the formation of Wurtz coupling by-products. rsc.org Cyclopentyl methyl ether (CPME) is another promising green solvent alternative. rsc.org
Table 2: Properties of Green Solvents for Grignard Reactions
| Solvent | Source | Key Advantages |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., levulinic acid from biomass) | High performance, water immiscible, less peroxide formation. rsc.orgumb.edu |
| Cyclopentyl methyl ether (CPME) | Cyclopentene | High boiling point, stable to acids/bases, resistant to peroxide formation. rsc.org |
A significant advancement in green chemistry is the reduction or elimination of volatile organic solvents. Mechanochemistry, which uses mechanical force (typically through ball milling) to induce chemical reactions, offers a powerful approach to achieve solvent-free synthesis. rsc.orgmdpi.com
The preparation of Grignard reagents has been successfully demonstrated using mechanochemical methods. researchgate.netresearchgate.netmdpi.com By grinding magnesium metal with an organic halide in a ball mill, organomagnesium nucleophiles can be generated without bulk solvent. researchgate.netmdpi.com This method has several advantages: it avoids the need for large quantities of dry, flammable ether solvents, and the continuous grinding activates the magnesium surface. d-nb.info
While some mechanochemical Grignard reactions are performed under strictly solvent-free conditions, many benefit from "liquid-assisted grinding" (LAG), where trace amounts of a solvent like THF are added. rsc.orgd-nb.info This small amount of solvent can significantly improve reaction rates and yields. d-nb.info Mechanochemistry has enabled the synthesis of Grignard reagents in air and from poorly soluble starting materials, which is difficult using conventional solution-based methods. researchgate.net These mechanochemically generated reagents can be used directly in one-pot reactions with various electrophiles. researchgate.net
Catalyst recycling is a key aspect of sustainable chemistry, as it reduces waste and lowers costs, particularly when precious metals are used. mdpi.compaperpublications.org In the context of organomagnesium chemistry, research has focused on developing recyclable catalysts for cross-coupling reactions.
Iron-based catalysts are particularly attractive due to iron's low cost and toxicity. thieme-connect.comorganic-chemistry.org An innovative approach involves using an iron-containing ionic liquid, butylmethylimidazolium (B1222432) tetrachloroferrate (bmim-FeCl₄), as a recyclable catalyst for the cross-coupling of Grignard reagents with alkyl halides. organic-chemistry.orgacs.org This catalyst is air-stable and operates in a biphasic system, where the product is easily separated in the ethereal layer, and the ionic liquid catalyst can be decanted and reused multiple times with only a slight decrease in activity. acs.org
The immobilization of homogeneous catalysts onto solid supports is another strategy for creating recyclable systems. mdpi.com Metal-organic frameworks (MOFs) are being investigated as supports for catalytically active metal nanoparticles. mdpi.com Developing such heterogeneous, recyclable catalysts that are efficient for the wide range of transformations involving organomagnesium reagents is a key goal for making these processes more sustainable for industrial-scale applications. mdpi.comresearchgate.net
Continued Interplay between Theoretical and Experimental Methodologies
The synergy between computational chemistry and experimental investigation is a cornerstone of modern organomagnesium research, providing deep insights that are unattainable by either approach alone. mdpi.comacs.org This collaboration is crucial for unraveling complex reaction mechanisms, predicting the structures of transient species, and rationally designing new reagents and catalytic systems. bohrium.comrug.nl
Elucidating Reaction Mechanisms: Density Functional Theory (DFT) calculations have become indispensable for mapping the potential energy surfaces of organomagnesium reactions. researchgate.net For instance, the mechanism of the Grignard reaction, a subject of study for over a century, is still being refined through computational models. acs.org Theoretical studies investigate the energetics of competing pathways, such as nucleophilic addition versus single-electron transfer (SET), which are often difficult to distinguish experimentally. acs.org Calculations have shown that while the homolytic cleavage of the Mg-C bond in a simple Grignard reagent requires a high amount of energy, the presence of a carbonyl substrate can significantly alter the reaction landscape. acs.org This synergy allows for a detailed understanding of the solvent's role and the influence of additives like lithium chloride, which are known to enhance reactivity in so-called "turbo-Grignard" reagents. acs.orgresearchgate.net
Predicting and Confirming Structures: Organomagnesium compounds in solution exist as complex mixtures of species in equilibrium (the Schlenk equilibrium). Theoretical calculations help predict the geometry and relative stability of monomers, dimers, and higher aggregates. rsc.org These computational predictions are then validated and refined by experimental techniques like X-ray crystallography and various NMR spectroscopic methods. For example, DFT computations have successfully predicted that while a homoleptic allyl magnesium complex, (C₃H₅)₂Mg, prefers an η³-coordination, the coordination of a solvent like tetrahydrofuran (THF) favors an η¹-bonding mode, a finding supported by experimental data. wikipedia.org
Rational Design of Reagents: The predictive power of computational chemistry is increasingly harnessed to design new organomagnesium reagents with tailored properties. bohrium.com By modeling the electronic and steric effects of different ligands, chemists can predict which ligand frameworks will stabilize unusual structures or promote desired reactivity. This theoretical-first approach accelerates the discovery process, guiding experimentalists toward the most promising synthetic targets and reducing the trial-and-error inherent in traditional discovery. Recent computational work has focused on designing ligand scaffolds that could stabilize elusive mononuclear low-valent magnesium species. acs.org
Table 1: Comparison of Theoretical and Experimental Approaches in Organomagnesium Chemistry
| Feature | Theoretical Methodologies (e.g., DFT) | Experimental Methodologies (e.g., NMR, X-ray) |
| Primary Goal | Predict structures, energies, and reaction pathways. | Characterize structures, identify intermediates, and measure reaction outcomes. |
| Key Outputs | Optimized geometries, transition state energies, bond dissociation energies, simulated spectra. | Crystal structures, spectroscopic data (chemical shifts, coupling constants), reaction kinetics, product yields. |
| Strengths | Access to transient and unstable species, detailed mechanistic insights, predictive power. | Provides definitive proof of structures, measures real-world reactivity and yields, discovers unexpected phenomena. |
| Limitations | Dependent on the accuracy of the model, can be computationally expensive, solvent effects can be difficult to model perfectly. | Limited to species that are stable enough to be isolated or observed, solution dynamics can complicate interpretation. |
Exploration of Low-Oxidation State Magnesium Complexes with Mg-C Bonds
The vast majority of organomagnesium chemistry is built upon the Mg(II) oxidation state. A major frontier in the field is the synthesis and characterization of compounds where magnesium is in a formal low-oxidation state, such as +1 or 0. wikipedia.orgrsc.org These species are highly reducing and exhibit reactivity that is fundamentally different from their classical Mg(II) counterparts, opening new avenues for small molecule activation and catalysis. wikipedia.orgresearchgate.net
Synthesis and Stabilization of Mg(I) Dimers: The first stable compounds containing a magnesium-magnesium bond, effectively stabilizing Mg(I), were reported in 2007. wikipedia.orgresearchgate.net These LMg-MgL dimers were prepared by the reduction of a Mg(II) halide complex using an alkali metal, such as potassium. researchgate.net The key to their stability is the use of extremely bulky, monoanionic ligands (L⁻), typically β-diketiminates ("nacnac") or guanidinates. wikipedia.orgresearchgate.net These sterically demanding ligands kinetically protect the reactive Mg-Mg bond from further reactions or disproportionation. researchgate.net X-ray crystallographic studies have confirmed the presence of a covalent Mg-Mg single bond with bond lengths around 2.85 pm. wikipedia.org
Reactivity and Mg-C Bond Formation: These Mg(I) dimers have proven to be potent two-electron reducing agents. Their unique reactivity includes the cleavage of strong chemical bonds. A significant development in this area is the reaction of Mg(I) dimers with fluorinated arenes. In this reaction, a C-F bond adds across the Mg-Mg bond, resulting in the clean formation of one Mg-C bond and one Mg-F bond. acs.org This reaction is a rare example of Grignard reagent formation in a homogeneous solution and provides a pathway to fluoroaryl organomagnesium compounds that are difficult to access via traditional methods. acs.org The resulting magnesium aryl complexes have been structurally characterized, with Mg-C bond lengths observed in the range of 2.138 to 2.176 Å. acs.org Similarly, these low-valent compounds can activate carbon dioxide and other small molecules. wikipedia.orgresearchgate.net
Quest for Mononuclear Mg(I) and Mg(0) Complexes: A more significant challenge is the isolation of mononuclear magnesium complexes in +1 or 0 oxidation states. While Mg(I)-Mg(I) dimers are stabilized by the covalent bond, a mononuclear Mg(I) radical or a Mg(0) species is exceptionally reactive. acs.org Recent breakthroughs have shown that with carefully designed ligands, these species can be generated. For instance, a mononuclear Mg(I) radical species stabilized by a cyclic (alkyl)(amino)carbene (CAAC) ligand has been synthesized and characterized. acs.org Computational studies revealed that the stability comes from the ligand's strong σ-donating and π-accepting properties. acs.org Even more remarkably, Mg(0) complexes stabilized by super-bulky β-diketiminate ligands have been isolated. researchgate.net These species are powerfully nucleophilic and reducing, capable of reducing sodium ions (Na⁺) to sodium metal (Na⁰), showcasing their extreme reactivity. researchgate.net The formation of Mg-C bonds in these systems is an active area of research, with potential applications in highly challenging chemical reductions and functionalizations.
Table 2: Characterized Low-Valent Magnesium Complexes and Bond Data
| Complex Type | Representative Formula | Key Structural Feature | Mg-Mg Bond Length (pm) | Mg-C Bond Length (Å) | Citation(s) |
| Neutral Mg(I) Dimer | L₂Mg₂ (L = bulky β-diketiminate) | Covalent Mg-Mg bond | 284.6 - 285.1 | N/A | wikipedia.org |
| Anionic Mg(I) Dimer | [K(THF)ₓ]₂[L₂Mg₂] | Anionic [Mg-Mg]²⁻ core | ~321.0 | N/A | acs.org |
| Fluoroaryl Mg(II) Complex | LMg(C₆F₅)(THF) | Product of C-F activation | N/A | 2.138 | acs.org |
| Mononuclear Mg(I) Radical | (Am)Mg(CAAC) | Stabilized radical center | N/A | N/A | acs.org |
| Mononuclear Mg(0) Complex | LMg (L = superbulky β-diketiminate) | Nucleophilic Mg⁰ center | N/A | N/A | researchgate.net |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing organomagnesium compounds involving carbanide intermediates, and how can their purity be verified?
- Methodological Answer : Grignard reagent synthesis typically involves reacting magnesium with alkyl/aryl halides in anhydrous ether. For carbanide intermediates (e.g., magnesium-carbanide-iodide complexes), strict moisture-free conditions and controlled stoichiometry are critical. Purity verification requires NMR spectroscopy (e.g., <sup>1</sup>H/<sup>13</sup>C) to confirm bond formation and absence of side products like magnesium oxides. Combustion analysis can supplement purity assessment .
- Data Handling : Raw spectral data should be appended, while processed peaks (e.g., δ-values) are tabulated in the main text .
Q. Which spectroscopic methods are most effective for characterizing magnesium-carbanide complexes, and what are common sources of error?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies Mg-C vibrational modes, while X-ray crystallography resolves structural configurations. Common errors include air exposure degrading samples (yielding MgO artifacts) and insufficient signal averaging in low-concentration trials .
- Error Mitigation : Replicate measurements under inert atmospheres and cross-validate with elemental analysis .
Q. What safety protocols are critical when handling magnesium alloys and carbanide precursors?
- Methodological Answer : Magnesium powders (UN 1418/1869) require inert storage (argon) to prevent pyrophoric reactions. Carbanide precursors like lithium carbanide demand glove-box handling due to moisture sensitivity. Emergency protocols for fires involving Mg alloys (e.g., Class D extinguishers) must be prioritized .
Advanced Research Questions
Q. How can researchers design experiments to isolate transient intermediates in magnesium-carbanide reaction mechanisms?
- Methodological Answer : Cryogenic trapping (-196°C) in tetrahydrofuran matrices allows intermediate stabilization. Time-resolved UV-Vis spectroscopy tracks kinetic profiles, while isotopic labeling (e.g., <sup>2</sup>H/<sup>13</sup>C) distinguishes mechanistic pathways. Control experiments must exclude solvent interference .
Q. What statistical approaches reconcile contradictory catalytic activity data in propane-involving reactions mediated by magnesium-carbanide systems?
- Methodological Answer : Multivariate regression accounts for variables like temperature gradients and propane purity. Bayesian analysis quantifies uncertainty in yield discrepancies, while control studies isolate propane’s role as a solvent vs. reactant .
- Data Presentation : Use contingency tables comparing raw vs. normalized yields under standardized conditions (e.g., 1 atm propane):
| Condition | Yield (%) | Standard Deviation |
|---|---|---|
| Anhydrous | 78 | ±2.1 |
| Humid (5% H₂O) | 43 | ±4.7 |
Q. Which quantum chemical parameters best predict experimental outcomes in magnesium-carbanide interactions, and how are models validated?
- Methodological Answer : Density functional theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates bond dissociation energies and transition states. Validation requires benchmarking against crystallographic data and kinetic isotope effects. Overfitting risks are mitigated by cross-comparing multiple functionals (e.g., M06-2X vs. ωB97X-D) .
Q. How can competing reaction pathways be differentiated when propane acts as a co-solvent in magnesium-carbanide syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
